![molecular formula C21H22ClN3O4 B1250721 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide CAS No. 186392-43-8](/img/structure/B1250721.png)
5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Übersicht
Beschreibung
CP 316819 ist ein potenter Inhibitor der Glykogenphosphorylase, der vor allem für seine antihyperglykämischen Wirkungen bekannt ist. Er inhibiert sowohl die Glykogenphosphorylase der menschlichen Skelettmuskulatur als auch die der Leber, was ihn zu einer wertvollen Verbindung in der Erforschung des Glukosestoffwechsels und potenzieller therapeutischer Anwendungen bei Diabetes macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CP 316819 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung eines Indolrings, gefolgt von Modifikationen der funktionellen Gruppen, um die notwendigen Substituenten einzuführen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von CP 316819 würde wahrscheinlich ähnliche Synthesewege befolgen, jedoch in größerem Maßstab. Dies beinhaltet die Optimierung der Reaktionsbedingungen für die Skalierbarkeit, die Gewährleistung einer gleichbleibenden Qualität und die Implementierung von Reinigungsverfahren wie Kristallisation oder Chromatographie, um die gewünschten Reinheitsgrade zu erreichen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CP 316819 involves several steps, starting from commercially available starting materials. The key steps include the formation of an indole ring, followed by functional group modifications to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of CP 316819 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CP 316819 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren, was seine biologische Aktivität möglicherweise verändert.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen, bestimmte pH-Werte und die Verwendung inerter Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation verschiedene oxidierte Formen von CP 316819 ergeben, während Substitutionsreaktionen Derivate mit modifizierten biologischen Aktivitäten erzeugen können .
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird CP 316819 als Werkzeug zur Untersuchung des Glykogenstoffwechsels verwendet. Seine Fähigkeit, die Glykogenphosphorylase zu hemmen, macht es wertvoll für das Verständnis der Regulation des Glykogenabbaus und der Glykogensynthese .
Biologie
In der biologischen Forschung wird CP 316819 verwendet, um den zellulären Energiestoffwechsel zu untersuchen. Es hilft bei der Untersuchung der Auswirkungen der Glykogenakkumulation und -verwertung unter verschiedenen Glukosebedingungen .
Medizin
Medizinisch gesehen hat CP 316819 potenzielle therapeutische Anwendungen bei der Behandlung von Diabetes. Durch die Hemmung der Glykogenphosphorylase kann es helfen, den Blutzuckerspiegel zu regulieren und Hyperglykämie zu verhindern .
Industrie
In der pharmazeutischen Industrie wird CP 316819 bei der Entwicklung von Medikamenten und beim Screening nach neuen therapeutischen Wirkstoffen verwendet, die den Glykogenstoffwechsel angreifen .
Wirkmechanismus
CP 316819 entfaltet seine Wirkung, indem es die Glykogenphosphorylase hemmt, ein Enzym, das für den Abbau von Glykogen zu Glukose verantwortlich ist. Durch die Bindung an die aktive Stelle des Enzyms verhindert es die Umwandlung von Glykogen in Glukose, was zu einer Glykogenakkumulation unter Normoglykämiebedingungen führt. Diese Hemmung ist besonders effektiv unter niedrigen Glukosebedingungen, wo sie eine kontrollierte Glykogenverwertung ermöglicht .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity, particularly against non-small cell lung carcinoma (NSCLC). A study demonstrated that it functions as an inhibitor of specific kinases involved in cancer cell proliferation and survival. The compound's mechanism includes the induction of apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
Table 1: Anticancer Activity of 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Study Reference | Cancer Type | Mechanism of Action | IC50 (µM) |
---|---|---|---|
Non-Small Cell Lung Carcinoma | Apoptosis induction via kinase inhibition | 15 | |
Breast Cancer | Cell cycle arrest | 20 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress in neuronal cells, suggesting a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to enhance the expression of neuroprotective factors and reduce inflammatory responses.
Case Study: Neuroprotection in Animal Models
A study involving animal models of neurodegeneration demonstrated that administration of this compound led to significant improvements in cognitive function and reduced markers of oxidative stress compared to control groups.
Wirkmechanismus
CP 316819 exerts its effects by inhibiting glycogen phosphorylase, an enzyme responsible for breaking down glycogen into glucose. By binding to the active site of the enzyme, it prevents the conversion of glycogen to glucose, leading to glycogen accumulation under normoglycemic conditions. This inhibition is particularly effective under low glucose conditions, where it allows for controlled glycogen utilization .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CP-91149: Ein weiterer Inhibitor der Glykogenphosphorylase mit ähnlichen inhibitorischen Wirkungen.
BAY U6751: Bekannt für seine Hemmung der Glykogenphosphorylase, jedoch mit unterschiedlicher Potenz und Selektivität.
Tiloron-Dihydrochlorid: Zeigt eine Hemmung der Glykogenphosphorylase, wird aber hauptsächlich wegen seiner antiviralen Eigenschaften eingesetzt.
Einzigartigkeit von CP 316819
CP 316819 zeichnet sich durch seine hohe Potenz und Selektivität für sowohl die Glykogenphosphorylase der Skelettmuskulatur als auch der Leber aus. Seine Fähigkeit, neuronalen Zelltod zu verhindern und unter niedrigen Glukosebedingungen den Gehirnelektrostrom zu erhalten, trägt zu seiner Einzigartigkeit und potenziellen therapeutischen Anwendungen bei .
Biologische Aktivität
5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide, also known as CP-316819, is a compound of significant interest due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
IUPAC Name : this compound
Molecular Formula : C25H23ClN4O5
Molecular Weight : 494.927 g/mol
CP-316819 primarily functions as an inhibitor of glycogen phosphorylase , an enzyme crucial for glucose metabolism. It binds to the regulatory site on the less active 'b' form of glycogen phosphorylase, inhibiting its conversion to the more active 'a' form. This action reduces glycogen breakdown into glucose, thereby assisting in the regulation of blood sugar levels, which is particularly beneficial in the context of type 2 diabetes management .
1. Cellular Effects
The compound influences several cellular processes:
- Modulation of Cell Signaling : CP-316819 affects various signaling pathways that regulate cellular metabolism and gene expression.
- Enzyme Interaction : It exhibits high affinity binding to multiple receptors and enzymes, altering their catalytic activities.
2. Metabolic Pathways
CP-316819 is involved in various metabolic pathways, interacting with enzymes that facilitate its biotransformation. This interaction is critical for understanding its pharmacokinetics and dynamics within biological systems.
3. Dosage Effects in Animal Models
Research indicates that the effects of CP-316819 can vary significantly with dosage in animal models. Higher doses have been associated with more pronounced biological effects, suggesting a dose-dependent response.
Table 1: Summary of Biological Activities
Case Study: Diabetes Management
In a study focusing on diabetes treatment, CP-316819 demonstrated significant efficacy in controlling blood glucose levels in diabetic animal models. The compound's ability to inhibit glycogen phosphorylase was linked to improved metabolic control and reduced hyperglycemia .
Eigenschaften
IUPAC Name |
5-chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c1-25(29-2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQLRDLTRCEUHG-PKOBYXMFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301110382 | |
Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301110382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186392-43-8 | |
Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186392-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CP-316819 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-N-[(1S,2R)-2-hydroxy-3-(methoxymethylamino)-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301110382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 186392-43-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CP-316819 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN4ZZX5ECD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 5-Chloro-N-[(2S,3R)-3-hydroxy-4-[methoxy(methyl)amino]-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide (CP-316819) in the context of diabetes treatment?
A: CP-316819 acts as an inhibitor of glycogen phosphorylase, a key enzyme involved in glucose metabolism. Specifically, it binds to a regulatory site on the less active 'b' form of glycogen phosphorylase, preventing its transformation into the more active 'a' form. [] This inhibition reduces the breakdown of glycogen into glucose, thereby helping to regulate blood sugar levels and potentially serving as a chemotherapy for hyperglycemia in type 2 diabetes. []
Q2: How does the research presented in the papers differentiate between the roles of AMPK and glycogen in regulating mTORC1 signaling and muscle protein synthesis (MPS) after resistance exercise?
A: Knudsen et al. utilized genetically modified mice (AMPK-KD) with impaired AMPK activity to dissect the interplay between AMPK, glycogen, and mTORC1 signaling in response to resistance exercise. [] They demonstrated that while AMPK activity increased post-exercise, it did not necessarily inhibit mTORC1 signaling or MPS in wild-type mice. [] Interestingly, AMPK-KD mice exhibited reduced basal glycogen levels and impaired MPS compared to wild-type mice. [] Furthermore, artificially increasing muscle glycogen levels in both genotypes enhanced mTORC1 signaling and MPS, particularly in the AMPK-KD mice. [] This suggests that glycogen availability, potentially independent of AMPK, plays a crucial role in regulating mTORC1 signaling and MPS following exercise. []
Q3: Beyond its role in diabetes, what other research avenues are suggested for CP-316819 based on its mechanism of action?
A: While CP-316819's potential as a diabetes therapeutic is highlighted, its specific targeting of glycogen phosphorylase opens avenues for exploring its utility in other areas. For instance, understanding its influence on muscle glycogen content and subsequent impact on mTORC1 signaling and MPS could be relevant for research on muscle growth, athletic performance, and age-related muscle loss. [] Further investigations into its impact on cellular signaling pathways beyond AMPK could reveal novel therapeutic applications in conditions where dysregulated glucose metabolism plays a role.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.